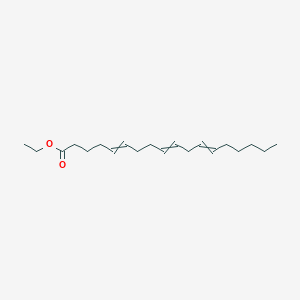

松子油酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pinolenic Acid ethyl ester is a lipid.

科学研究应用

内分泌学与代谢

松子油酸乙酯用于内分泌学和代谢研究领域 . 它是一种多不饱和脂肪酸,存在于韩国松树 (Pinus orientalis) 和海岸松树 (Pinus pinaster) 的种子油中 .

代谢性疾病

该化合物也用于代谢性疾病的研究 . 松子油酸的降脂特性可能对某些代谢性疾病的治疗有益 .

肥胖症

松子油酸乙酯用于肥胖研究 . 含有松子油酸的韩国松树种子油补充剂可能通过减少食欲来帮助控制肥胖 .

脂质生物化学

在脂质生物化学领域,松子油酸乙酯由于其存在于某些种子油中以及对脂质水平的影响而被使用 .

脂肪酸

作为一种脂肪酸,松子油酸乙酯用于脂肪酸的研究 . 它在代谢上不会转化为花生四烯酸,并且可以降低HepG2细胞磷脂酰肌醇部分的花生四烯酸水平 .

胆固醇外流

作用机制

Target of Action

Pinolenic Acid Ethyl Ester primarily targets the phosphatidylinositol fraction of HepG2 cells . This compound is known to interact with these cells and reduce the level of arachidonic acid .

Mode of Action

Instead, it directly reduces the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% . This interaction and the resulting changes contribute to the compound’s overall activity.

Biochemical Pathways

The primary biochemical pathway affected by Pinolenic Acid Ethyl Ester involves the metabolism of arachidonic acid. By reducing the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells, Pinolenic Acid Ethyl Ester can influence various downstream effects .

Pharmacokinetics

It is known that pinolenic acid ethyl ester is a more lipophilic form of the free acid , which suggests that it may have good bioavailability.

Result of Action

The action of Pinolenic Acid Ethyl Ester results in a decrease in appetite and an increase in the satiety hormones CCK and GLP-1 . This makes it potentially useful in managing obesity.

生化分析

Biochemical Properties

Pinolenic Acid Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .

Cellular Effects

Pinolenic Acid Ethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reduce cholesterol efflux in vitro .

Molecular Mechanism

At the molecular level, Pinolenic Acid Ethyl Ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a dual FFA1/FFA4 agonist with potential effect against metabolic diseases .

Dosage Effects in Animal Models

The effects of Pinolenic Acid Ethyl Ester vary with different dosages in animal models. For instance, pure pinolenic acid or ethyl ester gave robust and highly significant improvements of glucose tolerance .

属性

IUPAC Name |

ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWOSFYACMRHX-UCVSHGSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Pinolenic Acid ethyl ester interact with its target and what are the downstream effects?

A1: Pinolenic Acid ethyl ester is a dual agonist of both FFA1 and FFA4 receptors []. These receptors are G protein-coupled receptors involved in regulating various metabolic processes. Activation of these receptors by Pinolenic Acid ethyl ester has been linked to improved glucose tolerance. Christiansen et al. demonstrated that acute administration of Pinolenic Acid ethyl ester to mice resulted in a lower blood glucose response to an oral glucose challenge compared to a control group []. This suggests a potential role for Pinolenic Acid ethyl ester in improving insulin sensitivity and glucose metabolism.

Q2: What is known about the Structure-Activity Relationship (SAR) of Pinolenic Acid and its analogs in the context of FFA1 and FFA4 receptor activity?

A2: Christiansen et al. screened a variety of fatty acids for their activity towards FFA1 and FFA4 receptors []. While Pinolenic Acid itself showed strong dual agonism, the study highlighted that relatively few fatty acids exhibited selectivity for one receptor over the other. This suggests that structural modifications within the fatty acid molecule, such as chain length, degree of unsaturation, and isomerism, can significantly impact the potency and selectivity towards these receptors. Further research exploring systematic modifications of Pinolenic Acid and its analogs could contribute valuable insights into the SAR and aid in designing more selective and potent modulators of FFA1 and FFA4 receptors for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)